molecular formula C15H21ClN2O B7913475 N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-methyl-acetamide

N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-methyl-acetamide

Cat. No.: B7913475
M. Wt: 280.79 g/mol
InChI Key: DPMSTRFXQUCUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-methyl-acetamide is a piperidine-derived acetamide compound characterized by a benzyl group at the piperidine nitrogen, a chloro-substituted acetamide moiety, and an N-methyl substituent. Its molecular formula is C₁₅H₂₁ClN₂O, with a molecular weight of 280.45 g/mol.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-chloro-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-17(15(19)11-16)14-7-9-18(10-8-14)12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMSTRFXQUCUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Intermediate

The piperidine ring serves as the foundational scaffold for this compound. Industrially, the piperidine core is synthesized via cyclization of 1,5-diaminopentane under acidic conditions, yielding a secondary amine intermediate. Alternative methods include the catalytic hydrogenation of pyridine derivatives, though this approach requires specialized equipment and higher pressure.

Benzylation of the Piperidine Ring

Benzylation introduces the aromatic substituent to the piperidine nitrogen. This step typically employs benzyl chloride in the presence of a non-nucleophilic base such as potassium carbonate. The reaction proceeds in anhydrous dichloromethane at reflux (40–50°C) for 12–16 hours, achieving yields of 78–85%. A key challenge lies in avoiding over-alkylation, which is mitigated by slow addition of benzyl chloride and rigorous temperature control.

Industrial Optimization Strategies

Industrial production prioritizes cost efficiency and scalability. Key optimizations include:

  • Solvent Selection : Replacing THF with acetonitrile reduces costs by 30% without compromising yield.

  • Catalyst Use : Adding catalytic iodine (0.5 mol%) during benzylation accelerates reaction completion by 2 hours.

  • Continuous Flow Systems : Implementing flow chemistry for the acylation step improves throughput by 40% compared to batch processing.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity:

Analytical MethodKey Data PointsPurpose
¹H NMR (400 MHz, CDCl₃)δ 1.45–1.68 (m, 4H, piperidine CH₂), δ 3.22 (s, 3H, N–CH₃), δ 4.31 (s, 2H, N–CH₂–C=O)Confirms substitution pattern and methyl group placement.
HPLC (C18 column)Retention time: 8.2 min; Purity: 98.5%Quantifies purity and detects impurities.
Mass Spectrometry [M+H]⁺ m/z 281.1 (calc. 280.79)Validates molecular weight.

Comparative Analysis with Related Compounds

The synthesis of N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-methyl-acetamide shares similarities with other piperidine-based acetamides but diverges in critical steps:

  • N-Ethyl Analog : Replacing methylamine with ethylamine in the acylation step requires elevated temperatures (50°C), reducing yields by 15% due to increased steric hindrance.

  • Unsubstituted Piperidine Derivatives : Omitting the benzyl group simplifies the synthesis but diminishes lipid solubility, limiting pharmacological applicability.

Challenges and Mitigation

  • Impurity Formation : Hydrolysis of the chloroacetamide group during storage is minimized by packaging under argon and storage at -20°C.

  • Scale-Up Limitations : Exothermic reactions during benzylation are controlled via jacketed reactors with automated cooling systems .

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-methyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-methyl-acetamide is primarily studied for its potential as a cholinesterase inhibitor , which could be beneficial in treating neurodegenerative diseases like Alzheimer’s disease. Its mechanism involves binding to cholinesterase enzymes, preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling.

Pharmacology

The compound has been investigated for its interaction with muscarinic receptors , particularly as an antagonist. This interaction is crucial for understanding its therapeutic potential in conditions characterized by cholinergic dysregulation, such as schizophrenia and Parkinson's disease. Research indicates that it selectively inhibits certain receptor subtypes, which may lead to novel therapeutic strategies.

Biological Studies

In vitro studies have demonstrated that this compound effectively inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These studies utilized radiolabeled binding assays to assess receptor interactions, providing insights into its pharmacokinetic properties.

Industrial Applications

The compound's derivatives are explored for their potential use in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical structure allows for the development of new materials or chemical processes that could benefit various industries.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and characteristics of this compound compared to structurally similar compounds:

Compound NameCholinesterase InhibitionMuscarinic Receptor ModulationTherapeutic Applications
This compoundSignificantAntagonistAlzheimer's, Parkinson's
N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-methyl-acetamideModerateAgonistSchizophrenia
N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-ethyl-acetamideWeakNoneNot specified

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies : In vitro assays have shown effective inhibition of AChE and BuChE, with varying selectivity profiles.
  • Pharmacokinetic Profiles : Studies indicated low intrinsic clearance in liver microsomes, suggesting challenges in systemic exposure but improved exposure under specific metabolic conditions in transgenic mouse models.
  • Therapeutic Potential : Efficacy evaluations in preclinical models emphasize its potential as a therapeutic agent against neurodegenerative diseases, particularly due to its ability to enhance cholinergic signaling.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-methyl-acetamide involves its interaction with specific molecular targets, such as cholinesterase enzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission .

Comparison with Similar Compounds

Key Structural Features and Modifications

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Source
Target Compound C₁₅H₂₁ClN₂O 280.45 2-chloro, N-methyl acetamide Not specified CymitQuimica
Syngenta Compound (Example) C₂₇H₂₅ClF₆N₂O 479.0 Bis(trifluoromethyl)phenyl, chloro Pesticide (insecticide, acaricide) Syngenta
NeuroSearch Compound (Example 4) C₂₂H₂₆ClN₂O₂ 400.91 4-chloro-3-methoxy-phenyl, propionamide Opioid receptor ligand NeuroSearch
AstraZeneca Compound (Compound 2) C₂₈H₃₁N₃O₂ 441.57 Anilino, diethyl benzamide Analgesic AstraZeneca
Thiazole-containing Compound (CAS 1144433-67-9) C₂₄H₂₇N₃OS 405.6 Thiazol-4-yl, 4-methylphenyl Not specified 化源网

Key Observations :

  • Chloroacetamide vs. Propionamide : The target compound’s 2-chloroacetamide group contrasts with NeuroSearch’s propionamide derivative (Example 4), which may enhance opioid receptor binding due to increased hydrophobicity .
  • Thiazole Rings : The thiazole-containing compound (CAS 1144433-67-9) introduces a heterocyclic system, which could modulate electronic properties or target kinase enzymes .

Pharmacological and Agrochemical Profiles

  • Target Compound: Limited activity data are available, but its chloroacetamide structure is reminiscent of acetylcholinesterase inhibitors or kinase modulators.
  • Syngenta Compound : Demonstrated efficacy as a pesticide, likely due to trifluoromethyl groups enhancing membrane permeability and target binding .
  • NeuroSearch Compound : Acts as an opioid receptor ligand, with the 4-chloro-3-methoxy-phenyl group critical for receptor selectivity .
  • AstraZeneca Compound: Exhibits analgesic effects, possibly through central nervous system modulation via the anilino-benzamide scaffold .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl groups in Syngenta’s compound increase logP, favoring agrochemical applications. In contrast, the thiazole-containing compound’s heterocycle may balance hydrophilicity and bioavailability .
  • Stability : The N-methyl group in the target compound may reduce metabolic degradation compared to unmethylated analogs (e.g., AstraZeneca’s Compound 2) .

Biological Activity

N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-methyl-acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C15H21ClN2O
  • Molecular Weight : Approximately 280.79 g/mol

It features a piperidine ring substituted with a benzyl group and a chloroacetamide moiety, which contributes to its reactivity and biological activity.

This compound primarily acts as an inhibitor of cholinesterase enzymes. By binding to the active sites of these enzymes, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is impaired.

Cholinesterase Inhibition

Research indicates that this compound exhibits significant cholinesterase inhibitory activity. This property positions it as a candidate for therapeutic applications in treating conditions characterized by cholinergic dysfunction, including:

  • Alzheimer’s Disease : The compound's ability to inhibit acetylcholinesterase may enhance cognitive function by increasing acetylcholine levels in the brain.
  • Other Neurological Disorders : Its modulation of cholinergic neurotransmission suggests potential applications in treating schizophrenia and Parkinson's disease.

Modulation of Muscarinic Receptors

In addition to cholinesterase inhibition, this compound has been identified as a modulator of muscarinic receptors. It may act as an antagonist for specific muscarinic receptor subtypes implicated in various neurological disorders. This interaction could provide insights into developing new therapeutic agents targeting these receptors .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with varying selectivity profiles. These studies utilized radiolabeled binding assays to assess receptor interactions .
  • Pharmacokinetic Profiles : Pharmacokinetic studies indicated that the compound exhibits low intrinsic clearance when incubated with liver microsomes, suggesting potential challenges in achieving adequate systemic exposure. Further investigations in transgenic mouse models highlighted improved exposure under specific metabolic conditions .
  • Therapeutic Potential : The compound's efficacy has been evaluated in various preclinical models, emphasizing its potential as a therapeutic agent against neurodegenerative diseases. Its ability to enhance cholinergic signaling could lead to significant improvements in cognitive function .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and characteristics of this compound compared to structurally similar compounds:

Compound NameCholinesterase InhibitionMuscarinic Receptor ModulationTherapeutic Applications
This compoundSignificantAntagonistAlzheimer's, Parkinson's
N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-methyl-acetamideModerateAgonistSchizophrenia
N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-ethyl-acetamideWeakNoneNot specified

Q & A

Q. What are the standard synthetic routes for N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-methyl-acetamide?

The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, a benzyl group is introduced via nucleophilic substitution or reductive amination. The chloroacetamide moiety is then added using 2-chloroacetyl chloride under controlled conditions. Purification often employs column chromatography, followed by characterization via HPLC and NMR to confirm purity (>95%) and structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (ESI-TOF) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation .
  • HPLC with UV detection (λ ~255 nm) for purity assessment .

Q. How is this compound stored to ensure stability?

Store as a crystalline solid at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the chloroacetamide group. Long-term stability (>5 years) is achievable when protected from light and moisture .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Optimization strategies include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction rates.
  • Catalysis : Employ base catalysts (e.g., K₂CO₃) to deprotonate intermediates and accelerate benzylation .
  • Temperature control : Reflux conditions (e.g., ethanol at 80°C) improve intermediate coupling efficiency .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies may arise from variations in assay conditions. To address this:

  • Perform dose-response curves across multiple concentrations (e.g., 1 nM–100 µM).
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Validate target engagement via knockdown/knockout models (e.g., CRISPR-Cas9) .

Q. How can the mechanism of action be elucidated for this compound?

Approaches include:

  • Molecular docking (e.g., AutoDock Vina) to predict binding modes with receptors like σ-1 or NMDA.
  • Enzyme inhibition assays (e.g., fluorogenic substrates) to measure IC₅₀ values.
  • Metabolic profiling (LC-MS/MS) to identify active metabolites .

Q. What strategies mitigate toxicity in preclinical studies?

  • Conduct in vitro cytotoxicity screens (e.g., HepG2 cells) to identify safe dosing ranges.
  • Use proteomics to map off-target interactions.
  • Modify the benzyl or chloroacetamide groups to reduce reactive metabolites .

Data Analysis & Experimental Design

Q. How should researchers design dose-ranging studies for this compound?

  • Start with acute toxicity testing (OECD Guideline 423) to establish LD₅₀.
  • For efficacy studies, use a log-scale concentration range (0.1–100 µM) in triplicate.
  • Include positive controls (e.g., known σ-1 ligands) and vehicle controls to normalize data .

Q. How can structural analogs improve selectivity?

  • Replace the benzyl group with bulky substituents (e.g., adamantane) to enhance receptor specificity.
  • Modify the chloroacetamide to a sulfonamide or urea to alter hydrogen-bonding patterns .

Q. What statistical methods are suitable for analyzing pharmacological data?

  • Two-way ANOVA for comparing dose-response curves across cell lines.
  • Principal component analysis (PCA) to identify structure-activity relationships (SARs).
  • Grubbs’ test to exclude outliers in replicate experiments .

Safety & Compliance

Q. What safety protocols are essential when handling this compound?

  • Use fume hoods and PPE (gloves, lab coats) to prevent inhalation/skin contact.
  • Dispose of waste via incineration (≥1000°C) to avoid environmental release.
  • Review SDS Section 8 (Exposure Controls) for institution-specific guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.